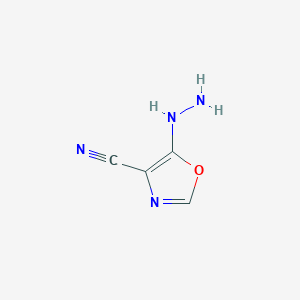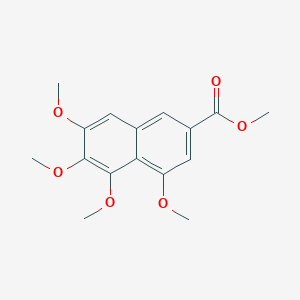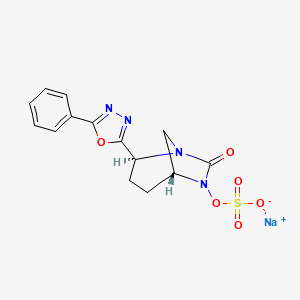
4-Cyano-5-hydrazinooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-hydrazinooxazole is a heterocyclic compound that features both cyano and hydrazino functional groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-hydrazinooxazole typically involves the reaction of cyanoacetohydrazide with appropriate reagents under controlled conditions. One common method involves the cyclization of cyanoacetohydrazide with formamide or other suitable cyclizing agents . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-hydrazinooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyano-5-hydrazinooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Cyano-5-hydrazinooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydrazino group can participate in hydrogen bonding and other interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-5-aminooxazole: Similar in structure but with an amino group instead of a hydrazino group.
5-Cyano-4-hydrazinooxazole: The positions of the cyano and hydrazino groups are reversed.
4-Cyano-5-hydrazinopyrimidine: A pyrimidine ring instead of an oxazole ring.
Uniqueness
4-Cyano-5-hydrazinooxazole is unique due to the presence of both cyano and hydrazino groups on the oxazole ring, which provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C4H4N4O |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
5-hydrazinyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C4H4N4O/c5-1-3-4(8-6)9-2-7-3/h2,8H,6H2 |
InChI Key |
KCRPHPIJFZGWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)NN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)








![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
